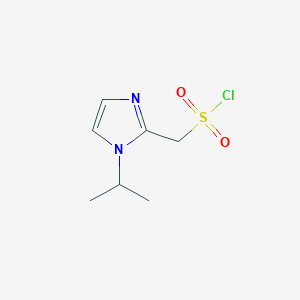

(1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11ClN2O2S |

|---|---|

Molecular Weight |

222.69 g/mol |

IUPAC Name |

(1-propan-2-ylimidazol-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C7H11ClN2O2S/c1-6(2)10-4-3-9-7(10)5-13(8,11)12/h3-4,6H,5H2,1-2H3 |

InChI Key |

SRRVMUVVMXJUFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CN=C1CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thioether Precursor

The first step involves preparing the thioether precursor, (1-isopropyl-1H-imidazol-2-yl)methyl thioether. This can be achieved by alkylating 2-mercaptoimidazole with an isopropylating agent (e.g., isopropyl bromide) under basic conditions.

Example Conditions :

Oxidation to Sulfoxide

The thioether is oxidized to the sulfoxide using hydrogen peroxide (H₂O₂) in acetic acid/water.

Key Parameters :

Chlorination to Sulfonyl Chloride

The sulfoxide intermediate is treated with chlorine gas (Cl₂) under controlled conditions to yield the sulfonyl chloride.

Optimized Protocol :

-

Chlorination Agent : Cl₂ gas (2.8 eq)

-

Solvent : Acetic acid/water (maintained at 5–10°C)

-

Endpoint Detection : Persistent green coloration and temperature drop indicate reaction completion.

Yield : 87–97% (observed in analogous imidazolidinone systems).

Direct Sulfonylation Approaches

Methanesulfonyl Chloride-Mediated Sulfonylation

While less common for imidazoles, direct sulfonylation using methanesulfonyl chloride (MsCl) has been reported for imidazolidinones. Adapting this method requires careful base selection to avoid N-sulfonylation competing with C-sulfonylation.

Reported Conditions :

-

Base : Pyridine or triethylamine (1.2 eq)

-

Solvent : Tetrachloroethylene or toluene

-

Temperature : 10–20°C during MsCl addition, followed by 50–80°C for 4 h.

Limitations :

-

Low regioselectivity for imidazole systems due to competing N- vs. C-sulfonylation.

-

Requires bulky bases (e.g., DIPEA) to favor C-2 substitution.

Comparative Analysis of Methods

Critical Process Considerations

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and reduction: The imidazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Nucleophilic substitution: The major products are the corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used.

Oxidation and reduction: The major products are the oxidized or reduced forms of the imidazole ring, which can further react to form various derivatives.

Scientific Research Applications

Anticancer Properties

The imidazole moiety is well-known for its biological activities, including anticancer effects. Research indicates that compounds containing imidazole derivatives, such as (1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride, can exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to outperform traditional chemotherapeutics like cisplatin in treating certain cancer cell lines, including colorectal and breast cancers .

Case Study:

A study evaluated a series of imidazole-based compounds for their inhibitory effects on cancer cell lines, revealing that certain modifications to the imidazole structure led to improved potency against resistant cancer types .

Antimicrobial Activity

Imidazole derivatives have also been investigated for their antimicrobial properties. The compound this compound has been synthesized and tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics .

Data Table: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 7.1 μM |

| Compound B | E. coli | 6.5 μM |

| This compound | K. pneumoniae | 9.4 μM |

Organic Synthesis

In organic synthesis, this compound serves as an important reagent for the introduction of sulfonamide groups into various substrates. This functionality is crucial for developing pharmaceuticals with enhanced bioactivity and stability.

Synthesis Example:

The compound can be reacted with amines to form sulfonamides, which are valuable in medicinal chemistry for their antibacterial properties . The reaction conditions typically involve using a base to facilitate the nucleophilic attack on the sulfonyl chloride.

Pharmacokinetic Studies

Pharmacokinetic evaluations of imidazole derivatives indicate that modifications can significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have shown that introducing specific substituents can enhance the bioavailability of these compounds .

Key Findings:

Research highlights that while some derivatives exhibit low oral bioavailability due to poor permeability, strategic modifications can mitigate these issues . For example, adding bulky groups may reduce efflux ratios in cellular assays.

Mechanism of Action

The mechanism of action of (1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The imidazole ring can also participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity .

Comparison with Similar Compounds

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

Structure: Contains a chloromethylphenyl group at the 4-position, nitro group at the 5-position, and methyl groups at the 1- and 2-positions. Synthesis: Prepared via chlorination of the corresponding alcohol ([4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol) using SOCl₂ . Key Properties:

Comparison :

- Functional Groups : Unlike the target compound’s sulfonyl chloride, this analog features a nitro group and chloromethyl substituent, which confer distinct electronic and steric properties.

- Reactivity : The sulfonyl chloride in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) compared to the chloromethyl group, which requires harsher conditions for substitution.

(2-Methyl-5-nitro-1H-imidazol-1-yl)methanol Derivatives

Structure : Features a hydroxymethyl group at the 1-position and nitro group at the 5-position. Styryl derivatives (e.g., 2a–2u) include additional aromatic substituents.

Synthesis : Produced via condensation of 2-methyl-5-nitro-1H-imidazole with benzaldehydes in dimethyl sulfoxide (DMSO) and sodium methylate .

Key Properties :

Comparison :

- Substituent Effects : The target compound’s sulfonyl chloride group enhances electrophilicity, enabling direct coupling reactions, whereas hydroxymethyl derivatives require activation (e.g., tosylation) for similar reactivity.

- Stability : Sulfonyl chlorides are moisture-sensitive, whereas hydroxymethyl derivatives are more stable under ambient conditions.

General Imidazole Sulfonyl Chlorides

While specific data on This compound are sparse, analogous imidazole sulfonyl chlorides (e.g., 1-methylimidazole-2-sulfonyl chloride) share common traits:

- Synthesis : Typically via sulfonation of imidazole followed by chlorination with PCl₅ or SOCl₂.

- Reactivity : Widely used in peptide synthesis (e.g., activating carboxyl groups) and polymer chemistry.

- Comparison : The isopropyl group in the target compound may confer steric hindrance, reducing reaction rates compared to less bulky analogs.

Critical Analysis of Evidence

- Gaps in Data: Limited information exists on the target compound’s synthesis, physical properties (e.g., melting point), and specific applications due to its discontinued status .

- Contradictions : While nitroimidazole derivatives are well-studied in drug discovery , the sulfonyl chloride analog’s niche applications highlight the trade-off between reactivity and stability in industrial use.

Biological Activity

(1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H10ClN3O2S

- Molecular Weight : 201.68 g/mol

- IUPAC Name : this compound

- Structure :

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Isopropyl imidazole and methanesulfonyl chloride.

- Reaction Conditions : The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Antimicrobial Properties

Recent studies have indicated that imidazole derivatives exhibit notable antimicrobial activity. Specifically, this compound has demonstrated effectiveness against various strains of bacteria, including:

- Gram-positive bacteria : Staphylococcus aureus, including methicillin-resistant strains (MRSA).

- Gram-negative bacteria : Escherichia coli and Klebsiella pneumoniae.

In vitro assays reveal that this compound has an IC50 value comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial cell wall synthesis or other metabolic pathways.

- Receptor Interaction : It can interact with biological receptors, modulating signaling pathways related to inflammation and immune response .

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several imidazole derivatives, including this compound. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against MRSA strains, highlighting its potential as a new antibiotic candidate .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment conducted on various cancer cell lines, the compound exhibited selective cytotoxicity. The MTT assay results indicated that it could induce apoptosis in human cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | IC50 Value |

|---|---|---|

| This compound | Antibacterial | 10 µg/mL against MRSA |

| 2-Methylimidazole | Antimicrobial | 15 µg/mL |

| 4-Nitroimidazole | Anticancer | 20 µg/mL |

Q & A

Basic Research Question

- NMR Spectroscopy: Key -NMR signals include the isopropyl group (δ 1.4–1.6 ppm, doublet) and imidazole protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 236.02 (calculated for CHClNOS).

- Elemental Analysis: Carbon and nitrogen percentages should align with theoretical values (±0.3%) .

What strategies can mitigate side reactions during the synthesis of derivatives using this sulfonyl chloride?

Advanced Research Question

- Byproduct Suppression: Add a scavenger (e.g., triethylamine) to neutralize HCl generated during reactions, preventing acid-catalyzed decomposition.

- Temperature Control: Conduct reactions at –10°C in anhydrous dichloromethane to minimize hydrolysis .

- Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to protect reactive amine functionalities in target molecules .

What are the primary applications of this compound in medicinal chemistry research?

Basic Research Question

It serves as a versatile intermediate:

- Drug Development: React with amines to form sulfonamides, a common pharmacophore in protease inhibitors (e.g., HIV-1 integrase inhibitors) .

- Bioconjugation: Modify peptides or antibodies via sulfonate ester formation to study target engagement or pharmacokinetics .

How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

- Reactivity Modeling: Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs), identifying sites prone to nucleophilic/electrophilic attack .

- Retrosynthetic Analysis: Tools like Pistachio or Reaxys can propose synthetic routes by analogy to similar sulfonyl chlorides, prioritizing steps with high atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.